molecular formula C11H15N B1307551 2-(4-Methylphenyl)pyrrolidine CAS No. 62506-76-7

2-(4-Methylphenyl)pyrrolidine

Cat. No. B1307551
CAS RN: 62506-76-7
M. Wt: 161.24 g/mol
InChI Key: TXFISDWSKUHPET-UHFFFAOYSA-N
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Description

The compound "2-(4-Methylphenyl)pyrrolidine" is a substituted pyrrolidine, which is a type of secondary amine with a five-membered ring structure. The substitution at the 2-position with a 4-methylphenyl group suggests that the compound may have unique chemical and physical properties, potentially making it useful in various chemical applications, including the synthesis of polyimides and other heterocyclic compounds .

Synthesis Analysis

The synthesis of related pyrrolidine compounds has been reported in several studies. For instance, a compound with a pyrrolidine structure was synthesized using the Petasis reaction, which is a multicomponent reaction involving an amine, an aldehyde, and a vinyl or aryl boronic acid . In another study, substituted pyrrolo[1,2-a]pyridines, which are structurally related to this compound, were synthesized by reacting 4-methylphenacyl bromide with 2-picoline . These methods demonstrate the versatility of pyrrolidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been extensively studied using various spectroscopic techniques. For example, FTIR, NMR (1H and 13C), and UV-Vis spectrometry have been employed to analyze the structure of a biologically important alkylaminophenol compound with a pyrrolidine moiety . Computational methods such as density functional theory (DFT) have also been used to support the experimental findings and provide detailed insights into the electronic and structural properties of these compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives participate in a variety of chemical reactions. The acylation of pyrrolidine-2,4-diones, for example, leads to the synthesis of 3-acyltetramic acids, which are valuable in medicinal chemistry . The reactivity of pyrrolidine derivatives can be influenced by the nature of the substituents, as seen in the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of a pyrrolidine ring can affect the solubility and thermal stability of polyimides synthesized from these compounds . The introduction of substituents such as the 4-methylphenyl group can also impact the mechanical properties and dielectric constants of the resulting polymers . Additionally, the crystal structure of pyrrolidine derivatives can be stabilized by various intermolecular interactions, as observed in the crystal structure of a 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one compound .

Scientific Research Applications

Molecular Structure and Interactions

  • Conformational Properties : The molecular structure of related compounds like 4'-(4-Methylphenyl)-3'-nitrospiro[1 H -indole-3,2'-pyrrolidin]-2-one reveals interesting conformational properties. In these compounds, the pyrrolidine ring often adopts specific shapes, influencing molecular interactions and stability (Selvanayagam et al., 2005).

Catalysis and Synthesis

  • Organocatalysis : Compounds like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, serve as efficient organocatalysts. They have been used in asymmetric Michael addition reactions, indicating their potential in stereoselective synthesis processes (Singh et al., 2013).
  • Synthesis of Derivatives : 2-(4-Methylphenyl)pyrrolidine derivatives have been synthesized via various chemical reactions, leading to a range of products with potential applications in different fields of chemistry (Benetti et al., 2002).

Biomedical Research

  • Potential Therapeutic Applications : Some derivatives, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have been studied for potential applications in treating diseases like HIV (Tamazyan et al., 2007).

Advanced Materials and Chemistry

  • Polymer Research : Pyridine-containing polyimides, incorporating this compound structures, show significant glass transition and thermal stability, indicating their utility in high-performance material applications (Wang et al., 2008).

Biochemical and Pharmacological Studies

  • Neurotransmitter Interaction Studies : Studies involving compounds like 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have focused on neurotransmitter reuptake mechanisms, which is significant in developing medications for conditions such as cocaine abuse (Meltzer et al., 2006).

Safety and Hazards

The safety information for 2-(4-Methylphenyl)pyrrolidine includes pictograms GHS07, signal word “Warning”, and hazard statements H227-H315-H319-H335 . Precautionary statements include P305+P351+P338 .

Future Directions

Pyrrolidine derivatives, including 2-(4-Methylphenyl)pyrrolidine, have shown promise in pharmacotherapy . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the biological system.

Biochemical Pathways

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its molecular environment.

properties

IUPAC Name

2-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFISDWSKUHPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393671, DTXSID50902626
Record name 2-(4-methylphenyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62506-76-7
Record name 2-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenyl)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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